N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

Description

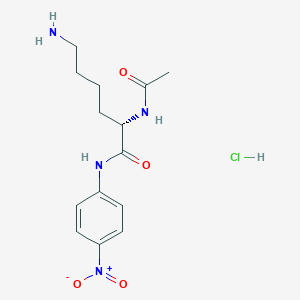

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (CAS: 201677-92-1; free base: 50931-35-6) is a chromogenic peptide derivative widely used in biochemical and enzymatic research. Its molecular structure consists of an N-terminal acetylated lysine residue conjugated to a p-nitroaniline (pNA) group via an amide bond, with a molecular weight of 344.80 g/mol . This compound serves as a substrate for enzymes that recognize lysine-containing sequences, particularly proteases with trypsin-like specificity. Upon enzymatic cleavage, the p-nitroaniline moiety is released, producing a measurable absorbance at 405–410 nm, enabling real-time kinetic studies . Applications include probing enzyme activity, inhibitor screening, and proteolytic pathway analysis in proteomics and enzymology .

Propriétés

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMQBHVCNLUPQM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acetylation of L-lysine

- Objective: Introduce an acetyl group to the alpha-amino group of L-lysine to form N-alpha-acetyl-L-lysine.

- Reagents: Acetic anhydride is commonly used as the acetylating agent.

- Catalysts/Bases: Pyridine or other suitable organic bases facilitate the acetylation by scavenging the acetic acid byproduct.

- Reaction Conditions: Typically conducted under mild heating (room temperature to 50°C) in anhydrous solvents such as dichloromethane or acetonitrile to avoid hydrolysis.

- Purification: The acetylated product is purified by crystallization or chromatographic methods.

Coupling with p-nitroaniline

- Objective: Form an amide bond between the carboxyl group of N-alpha-acetyl-L-lysine and the amino group of p-nitroaniline.

- Activation: The carboxyl group of acetylated lysine is activated using coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Catalysts: Addition of N-hydroxysuccinimide (NHS) or similar additives improves coupling efficiency.

- Reaction Medium: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.

- Temperature: Reaction is generally performed at 0–25°C to minimize side reactions.

- Isolation: The product is isolated as its hydrochloride salt by treatment with HCl in ether or ethanol, followed by recrystallization.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedures with optimization for yield, purity, and cost-efficiency:

- Automation: Use of automated reactors ensures precise control over temperature, reagent addition, and reaction time.

- Reaction Optimization: Parameters such as solvent choice, reagent molar ratios, and reaction time are finely tuned.

- Purification: Industrial purification employs large-scale crystallization, filtration, and drying techniques to achieve ≥98% purity.

- Quality Control: Stringent analytical techniques (TLC, HPLC, NMR, MS) are used to confirm the identity and purity of the compound.

- Storage: The product is stored as a white to off-white powder under refrigerated conditions (2–8°C) to maintain stability.

Data Table: Typical Reaction Parameters for Laboratory Synthesis

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | L-lysine + Acetic anhydride + Pyridine | 25–50°C | Dichloromethane | 85–90 | Anhydrous conditions essential |

| Coupling | N-alpha-acetyl-L-lysine + p-nitroaniline + DCC + NHS | 0–25°C | DMF or DMSO | 75–85 | Controlled addition of DCC |

| Salt Formation | Addition of HCl to form hydrochloride salt | Room temperature | Ether or ethanol | Quantitative | Facilitates isolation/purification |

Research Findings and Reaction Analysis

- The acetylation step is highly selective for the alpha-amino group, avoiding side reactions with the lysine side-chain amino group when controlled properly.

- Coupling efficiency depends on the activation method; carbodiimide-mediated coupling with NHS gives superior yields and fewer byproducts.

- Hydrochloride salt formation enhances the compound's solubility and stability, crucial for biochemical assays.

- The compound's enzymatic hydrolysis kinetics have been studied extensively, indicating that the p-nitroanilide moiety is a good leaving group, facilitating sensitive spectrophotometric detection of enzyme activity.

Analyse Des Réactions Chimiques

Types of Reactions

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound is hydrolyzed by lysine-specific proteases to release p-nitroaniline.

Acetylation: The acetyl group can be transferred to other molecules under specific conditions.

Substitution: The p-nitroaniline moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lysine-specific proteases under physiological conditions.

Acetylation: Acetic anhydride and a base such as pyridine.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

- Hydrolysis: p-Nitroaniline and acetylated lysine .

Acetylation: Acetylated derivatives of lysine.

Substitution: Various substituted derivatives of p-nitroaniline.

Applications De Recherche Scientifique

Biochemical Research

Enzyme Kinetics Studies

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride serves as a chromogenic substrate for enzymes with amidase activity, particularly those resembling trypsin. Upon enzymatic hydrolysis, it releases p-nitroaniline, which can be quantitatively measured using spectrophotometric methods. This feature allows researchers to study the kinetics of various enzymes, such as urokinase and kallikreins, facilitating insights into enzyme specificity and activity levels .

Protease Activity Assays

The compound is frequently employed in assays designed to detect and quantify protease activity in biological samples. Its ability to act as a substrate for serine proteases makes it invaluable for understanding protein metabolism and the roles of these enzymes in physiological processes .

Drug Development

Pharmaceutical Research

this compound plays a significant role in drug development, particularly in identifying potential inhibitors of specific enzymes. By using this compound in screening assays, researchers can evaluate the efficacy of new drug candidates targeting proteases involved in various diseases .

Diagnostic Applications

Enzyme-Related Disease Detection

The compound's utility extends to diagnostic assays aimed at monitoring enzyme activity related to specific diseases. Its ability to provide quantitative data on enzyme levels can assist in diagnosing conditions where protease activity is altered, such as certain cancers or inflammatory diseases .

Proteomics Research

Protein Labeling and Interaction Studies

In proteomics, this compound is used for labeling proteins, which enhances the understanding of protein interactions and functions within cellular mechanisms. This application is crucial for elucidating metabolic pathways and regulatory networks involving lysine acetylation .

Research on Metabolic Pathways

Exploring Enzymatic Roles

The compound aids researchers in exploring metabolic pathways by providing insights into the roles of specific enzymes in metabolism. Understanding these pathways is essential for developing therapeutic strategies targeting metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Used as a substrate for enzyme kinetics studies; quantifies protease activity |

| Drug Development | Identifies potential inhibitors for specific enzymes; aids in screening drug candidates |

| Diagnostic Applications | Monitors enzyme activity related to diseases; assists in disease diagnosis |

| Proteomics Research | Labels proteins for interaction studies; enhances understanding of cellular mechanisms |

| Research on Metabolic Pathways | Explores roles of enzymes in metabolism; aids in developing therapeutic strategies |

Mécanisme D'action

The mechanism of action of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride involves its hydrolysis by lysine-specific proteases. The enzyme cleaves the bond between the lysine and p-nitroaniline moieties, releasing p-nitroaniline, which can be detected by its yellow color . This reaction is commonly used in colorimetric assays to measure protease activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features and Enzyme Specificity

The specificity of p-nitroanilide substrates depends on their amino acid sequences and modifications. Below is a comparative analysis:

*Calculated based on molecular formula.

- Amino Acid Backbone: The target compound’s acetylated lysine contrasts with BAPNA’s benzoylated arginine, directing specificity toward lysine- versus arginine-recognizing enzymes .

- Modifications: Acetylation at the N-terminus (Ac-Lys-pNA) reduces nonspecific cleavage compared to unmodified lysine derivatives (e.g., VLK-pNA) .

- Salt Form : Hydrochloride salts enhance solubility in aqueous buffers compared to free bases (e.g., BAPNA vs. its salt forms) .

Kinetic Parameters and Enzyme Affinity

Kinetic data from highlight substrate preference for Implantation Serine Proteinase 1 (ISP1):

| Substrate (Abbreviation) | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reactivity with ISP1 |

|---|---|---|---|---|

| BAPNA | 0.61 | 0.15 | 0.25 | Active |

| FVR-pNA | 0.36 | 0.16 | 0.44 | Active |

| RRRmN | 0.10 | 0.02 | 0.20 | Active |

| VLK-pNA | N/A | N/A | N/A | Inactive |

| Ac-Lys-pNA | Not tested | Not tested | Not tested | Likely inactive* |

- Km Values : Lower Km (e.g., 0.10 mM for RRRmN) indicates higher enzyme affinity. BAPNA’s moderate Km (0.61 mM) balances sensitivity and practicality in assays .

- Reactivity : Ac-Lys-pNA’s lack of data in ISP1 studies contrasts with its utility in other lysine-specific systems, emphasizing context-dependent applications .

Activité Biologique

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a synthetic compound that serves as a chromogenic substrate for various proteolytic enzymes, particularly lysine aminopeptidases and trypsin. Its biological activity is primarily characterized by its interaction with these enzymes, leading to significant biochemical and cellular effects.

- Molecular Formula : C14H21ClN4O4

- Molecular Weight : 344.79 g/mol

- Chemical Structure : The compound consists of an acetylated lysine moiety linked to a p-nitroanilide group, which is crucial for its enzymatic hydrolysis.

This compound acts as a substrate for proteolytic enzymes. Upon hydrolysis, it releases p-nitroaniline, a chromogenic product that can be quantified spectrophotometrically. This reaction is significant in studying enzyme kinetics and specificity.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Substrate : It is primarily used to study the activity of lysine-specific proteases.

- Chromogenic Indicator : The release of p-nitroaniline allows for the monitoring of enzymatic reactions.

- Impact on Cellular Processes : Its hydrolysis can influence cell signaling pathways and metabolic activities.

Kinetic Studies

Kinetic studies have shown that the hydrolysis rate of this compound varies with pH and enzyme concentration. For instance, the optimal conditions for trypsin-catalyzed hydrolysis occur at alkaline pH levels, where the catalytic efficiency (k_cat/K_m) is maximized .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound in various contexts:

- Protease Activity Assays : In a study assessing trypsin activity, the compound was utilized to establish a kinetic profile by measuring the continuous release of p-nitroaniline . The results indicated that enzyme activity could be effectively monitored using this substrate.

- Comparison with Other Substrates : Research comparing this compound with other substrates revealed differences in specificity and hydrolysis rates, emphasizing its utility in distinguishing between various proteases .

Table: Summary of Biological Activity

| Aspect | Details |

|---|---|

| Target Enzymes | Lysine aminopeptidases, Trypsin |

| Mode of Action | Hydrolysis to release p-nitroaniline |

| Applications | Biochemical assays, enzyme kinetics studies, diagnostic assays |

| Optimal Conditions | Alkaline pH for maximum enzymatic activity |

| Kinetic Parameters | Varies based on enzyme concentration and pH; detailed studies available |

Q & A

Q. How is N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride utilized as a substrate in enzyme activity assays?

This compound acts as a chromogenic substrate, where enzymatic cleavage releases p-nitroaniline, detectable spectrophotometrically at 405 nm. To perform the assay:

- Prepare a stock solution in DMSO or Tris-HCl buffer (pH 8.2).

- Add the enzyme (e.g., protease) and incubate at 37°C.

- Monitor absorbance increase over time, ensuring substrate concentrations remain below solubility limits (1–5 mM). Include negative controls (substrate without enzyme) to account for non-specific hydrolysis. This methodology is adapted from studies on analogous substrates like BApNA .

Q. What analytical methods ensure the purity and stability of this compound?

- HPLC: Use reverse-phase chromatography with UV detection at 340 nm to assess purity (>98%).

- TLC: Employ silica gel plates with chloroform:methanol:acetic acid (90:9:1 v/v) to detect degradation products.

- Storage: Store desiccated at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. These protocols align with quality control practices for nitroanilide derivatives .

Advanced Research Questions

Q. How can substrate inhibition kinetics be modeled when using this compound in enzyme studies?

Substrate inhibition occurs at high concentrations, reducing enzymatic velocity. Address this by:

- Using the modified Michaelis-Menten equation: , where is the inhibition constant.

- Conduct assays at varying substrate concentrations (e.g., 0.1–5 mM) and fit data via nonlinear regression. A study on L-benzoyl arginine p-nitroanilide hydrochloride demonstrated this approach, systematically varying inhibitor concentrations to determine , , and (Table 3.3 in ).

Q. What strategies mitigate interference from endogenous chromophores in complex biological samples?

- Blank Correction: Measure baseline absorbance using samples pre-incubated without substrate.

- Precipitation: Remove interfering proteins via trichloroacetic acid or acetone.

- Chromatographic Separation: Isolate the enzyme using size-exclusion or affinity chromatography. Validate methods with spiked recovery experiments, as demonstrated in trypsin inhibition assays using BApNA .

Q. How can assay conditions be optimized for high-throughput screening (HTS) of protease inhibitors?

- Microplate Format: Use 96- or 384-well plates with temperature-controlled readers.

- Solubility Optimization: Limit DMSO to <2% v/v to prevent precipitation.

- Z’-Factor Validation: Ensure signal-to-noise ratios >0.5 by testing positive (enzyme + substrate) and negative (substrate alone) controls. Studies on BApNA achieved a coefficient of variation <10% in 96-well formats, demonstrating reliability for HTS .

Q. How to confirm substrate specificity for a target protease in heterogeneous samples?

- Selective Inhibitors: Use inhibitors like PMSF (for serine proteases) or EDTA (for metalloproteases) to block non-target enzymes.

- Immunodepletion: Remove off-target proteases via antibody-coupled beads.

- Knockout Models: Compare activity in wild-type vs. enzyme-deficient samples. Similar specificity validation was applied in plasmin assays using D-Val-Leu-Lys-p-nitroanilide dihydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.